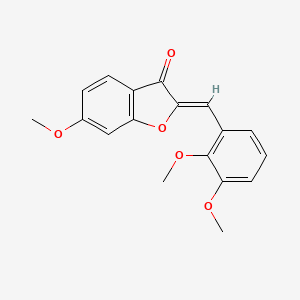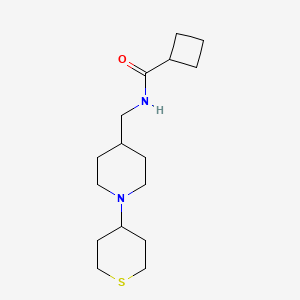![molecular formula C24H24N6O2S2 B2738285 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 674350-30-2](/img/no-structure.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O2S2 and its molecular weight is 492.62. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quorum Sensing Inhibition
Quorum sensing is a critical mechanism by which bacteria communicate and coordinate behaviors. Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has shown promise. Specifically:
- LasB System : This compound inhibits the LasB quorum sensing pathway in Gram-negative bacteria. It disrupts bacterial communication, potentially impacting virulence production and biofilm formation .
- PqsR System : While no activity was observed in the PqsR system, the selectivity of this compound toward the LasB system suggests its potential as a quorum-sensing inhibitor .
Anti-Biofilm Properties
Biofilms are complex bacterial communities that adhere to surfaces and contribute to antibiotic resistance. Our compound exhibits moderate anti-biofilm formation activity against Pseudomonas aeruginosa, a notorious biofilm-forming pathogen .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a therapeutic target for Type II diabetes. Interestingly, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have demonstrated PTP1B inhibitory activity. For instance, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM .
Anti-Hyperglycemic Efficacy
In streptozotocin-induced diabetic Wistar rats, compound 4f also exhibited good anti-hyperglycemic efficacy .
Drug Development Template
Computational calculations suggest that compounds related to our compound could serve as templates for further drug development .
Therapeutic Potential for Type II Diabetes
Given its PTP1B inhibitory activity and anti-hyperglycemic effects, this compound class holds promise as a potential therapeutic agent for managing Type II diabetes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(benzo[d]thiazol-2-ylthio)ethanamine, which is synthesized from 2-chloroethylamine hydrochloride and benzo[d]thiazole-2-thiol. The second intermediate is 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 8-chloro-1,3-dimethylxanthine and benzylmethylamine. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "benzo[d]thiazole-2-thiol", "8-chloro-1,3-dimethylxanthine", "benzylmethylamine", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-(benzo[d]thiazol-2-ylthio)ethanamine:", "- Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and benzo[d]thiazole-2-thiol (1.1 equiv) in acetonitrile.", "- Add potassium carbonate (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture and concentrate the filtrate under reduced pressure.", "- Purify the crude product by column chromatography to obtain 2-(benzo[d]thiazol-2-ylthio)ethanamine.", "Synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- Dissolve 8-chloro-1,3-dimethylxanthine (1.0 equiv) and benzylmethylamine (1.1 equiv) in dimethylformamide.", "- Add triethylamine (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "- Wash the organic layer with water and dry over anhydrous sodium sulfate.", "- Purify the crude product by column chromatography to obtain 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Coupling of intermediates:", "- Dissolve 2-(benzo[d]thiazol-2-ylthio)ethanamine (1.0 equiv) and 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (1.1 equiv) in dimethylformamide.", "- Add diisopropylethylamine (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "- Wash the organic layer with water and dry over anhydrous sodium sulfate.", "- Purify the crude product by column chromatography to obtain the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
674350-30-2 |
Nombre del producto |
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C24H24N6O2S2 |
Peso molecular |
492.62 |
Nombre IUPAC |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O2S2/c1-27(15-16-9-5-4-6-10-16)22-26-20-19(21(31)29(3)24(32)28(20)2)30(22)13-14-33-23-25-17-11-7-8-12-18(17)34-23/h4-12H,13-15H2,1-3H3 |
Clave InChI |
BIOKPKRRIMPTRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)
![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)
![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2738225.png)